
1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate typically involves multi-step organic reactions. Starting from commercially available materials, the synthesis may include steps such as bromination, esterification, and indole formation. Specific conditions such as the use of p-toluenesulfonic acid in toluene have been reported for similar indole derivatives .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted indoles, while oxidation can lead to indole-2-carboxylic acids.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Industry: Potential use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The exact mechanism of action for 1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors. The bromine and ester groups may influence its binding affinity and specificity.
Comparison with Similar Compounds
- 1-(tert-Butoxycarbonyl)indole
- 1-Indolecarboxylic acid tert-butyl ester
- N-tert-Butoxycarbonylindole
Uniqueness: 1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C17H20BrNO4 |
|---|---|
Molecular Weight |
382.2 g/mol |
IUPAC Name |
1-O-tert-butyl 5-O-ethyl 3-bromo-2-methylindole-1,5-dicarboxylate |
InChI |
InChI=1S/C17H20BrNO4/c1-6-22-15(20)11-7-8-13-12(9-11)14(18)10(2)19(13)16(21)23-17(3,4)5/h7-9H,6H2,1-5H3 |
InChI Key |
PZAVNZWAXBPMQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=C2Br)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





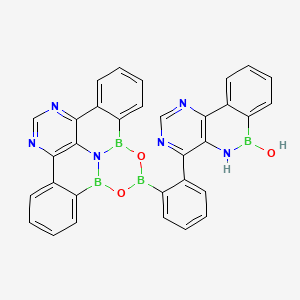
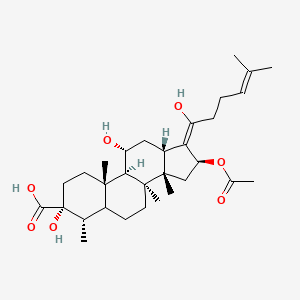

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide](/img/structure/B13152572.png)

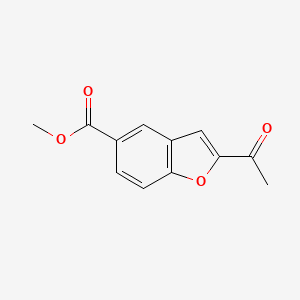
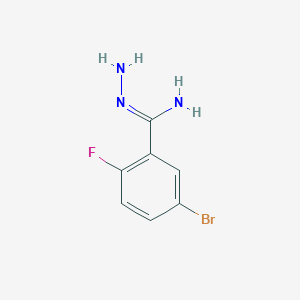
![1-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B13152591.png)
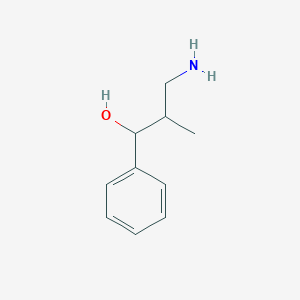

![3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13152607.png)
